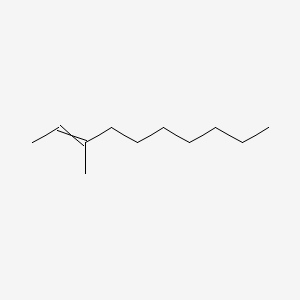

3-Methyldec-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

74630-26-5 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

3-methyldec-2-ene |

InChI |

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5H,4,6-10H2,1-3H3 |

InChI Key |

ORVUCTLMJXASEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=CC)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyldec 2 Ene and Its Derivatives

Classical Approaches to Alkene Synthesis

Traditional methods for generating carbon-carbon double bonds remain cornerstones of organic synthesis. These reactions, primarily based on elimination pathways, offer reliable routes to alkenes from readily available starting materials like alcohols and alkyl halides.

Dehydration Reactions

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for synthesizing alkenes. jove.com This process is typically facilitated by heating the alcohol in the presence of an acid catalyst. savemyexams.com

The dehydration of an alcohol such as 3-methyldecan-3-ol (B15379421) can theoretically yield a mixture of alkene isomers, including 3-methyldec-2-ene and 3-methyldec-3-ene. The distribution of these products is governed by the reaction conditions and the stability of the intermediate carbocation, in accordance with Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, rearrangements of the carbocation intermediate can lead to a more complex mixture of products. jove.comquora.com

Acid-catalyzed dehydration of alcohols proceeds through a mechanism involving the protonation of the hydroxyl group, transforming it into a good leaving group (water). jove.com For secondary and tertiary alcohols, the reaction typically follows an E1 (elimination, unimolecular) mechanism. saskoer.ca This process involves the departure of the water molecule to form a carbocation intermediate, which is the rate-determining step. jove.com A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of the double bond. jove.comsaskoer.ca The reaction is reversible, and the equilibrium can be shifted towards the alkene product by removing water as it is formed. saskoer.ca

Elimination Reactions (General Principles)

Elimination reactions are a fundamental class of reactions in organic chemistry used to convert saturated compounds into unsaturated ones, such as alkenes. byjus.com These reactions involve the removal of two substituents from adjacent atoms of a molecule. byjus.com The two primary mechanisms for elimination are the E1 and E2 pathways. The E1 reaction is a two-step process involving the formation of a carbocation intermediate, while the E2 (elimination, bimolecular) reaction is a concerted, one-step process where a base removes a proton simultaneously with the departure of the leaving group. byjus.com The choice between the E1 and E2 pathways is influenced by factors such as the structure of the substrate, the strength of the base, the nature of the leaving group, and the solvent.

Grignard Reactions in Alkene Synthesis

Grignard reagents, formed by the reaction of an alkyl halide with magnesium metal, are powerful nucleophiles and strong bases. libretexts.orgmnstate.edu Their primary application is in the formation of new carbon-carbon bonds through addition to carbonyl compounds. pressbooks.pub For instance, the reaction of a Grignard reagent with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively, after an acidic workup. pressbooks.pub While not a direct method for alkene synthesis, Grignard reactions are instrumental in preparing the alcohol precursors necessary for subsequent dehydration reactions to form alkenes like this compound. For example, 3-methyldecan-3-ol could be synthesized by reacting a heptylmagnesium halide with butan-2-one.

Metal-Catalyzed Coupling Reactions for Alkene Formation (General Applicability)

Modern synthetic chemistry has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. eie.gr These powerful methods allow for the precise and efficient formation of carbon-carbon bonds, offering unparalleled control over the structure and stereochemistry of the resulting molecules. researchgate.net Various transition metals, most notably palladium and nickel, are effective catalysts for these transformations. eie.grciac.jl.cn

Several named reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, Negishi, and Sonogashira couplings, have become indispensable tools for organic chemists. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. eie.gr In the context of alkene synthesis, these methods can be adapted to create trisubstituted alkenes with high stereoselectivity. snnu.edu.cn For example, a vinyl halide or triflate can be coupled with an organoboron compound (Suzuki-Miyaura), an organozinc compound (Negishi), or a terminal alkyne (Sonogashira) to generate a more complex alkene.

Mizoroki–Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide or triflate and an alkene in the presence of a base. wikipedia.orgrsc.org This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.org The general mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. rsc.orgnih.gov

For the synthesis of a this compound framework, a suitable strategy would involve the coupling of an appropriate alkenyl halide with an alkene. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and stereoselectivity. frontiersin.org For instance, the reaction of an internal olefin with an aryl bromide can be optimized using a Pd catalyst, a suitable base, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under thermal conditions to yield trisubstituted alkenes. rsc.orgfrontiersin.org

Table 1: Representative Mizoroki-Heck Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |

| Pd(OAc)₂ | Oxazolinyl ligand | K₂CO₃ | DMA | 130-140 | rsc.org |

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | nih.gov |

| Pd EnCat®40 | --- | K₂CO₃ | EtOH | MW | frontiersin.org |

Suzuki–Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This method is widely used for the synthesis of biaryls, conjugated dienes, and styrenes. libretexts.org The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

To synthesize trisubstituted alkenes such as this compound, a sequential, one-pot Suzuki-Miyaura coupling can be employed. organic-chemistry.orgnih.gov For example, a 1,1-dibromoalkene can first react with an alkenyltrifluoroborate and then with an alkyltrifluoroborate in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield a trisubstituted conjugated diene stereoselectively. organic-chemistry.orgnih.gov The use of stable and easy-to-handle potassium organotrifluoroborates makes this an environmentally benign approach. organic-chemistry.org Ligand selection is crucial for controlling the stereochemical outcome, allowing for the synthesis of either Z- or E-isomers. acs.org

Table 2: Suzuki-Miyaura Coupling for Trisubstituted Alkenes

| Catalyst | Reactant 1 | Reactant 2 | Base | Solvent | Outcome | Ref. |

| Pd(PPh₃)₄ | 1,1-Dibromoalkene | Alkenyltrifluoroborate | K₂CO₃ | THF/H₂O | Monosubstituted alkene | organic-chemistry.orgnih.gov |

| Pd(PPh₃)₄ | Monosubstituted halo-alkene | Alkyltrifluoroborate | K₂CO₃ | THF/H₂O | Trisubstituted diene | organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | O-alkenyl oxyphosphonium salt | Arylboronate ester | K₃PO₄ | Toluene | Tetrasubstituted alkene | acs.org |

Hiyama Reaction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org Discovered in 1988, this reaction is valued for its ability to form complex molecules with high regio- and stereoselectivity. numberanalytics.com The mechanism involves oxidative addition of the organic halide to the palladium catalyst, transmetalation of the organosilane, and reductive elimination to form the final product. numberanalytics.commdpi.com A key step is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), or a base to form a more reactive pentacoordinate silicate. organic-chemistry.orgnumberanalytics.com

The Hiyama-Denmark coupling is a modification that uses silanols as coupling partners in the presence of a base, avoiding the need for fluoride activators. organic-chemistry.org This makes the reaction compatible with silyl-protecting groups. organic-chemistry.org The reaction is believed to proceed through a palladium(II) silanolate complex. organic-chemistry.org

Table 3: Hiyama Coupling Reaction Components

| Component | Role | Examples | Ref. |

| Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd(PPh₃)₄, Nickel complexes | numberanalytics.commdpi.com |

| Organosilane | Carbon nucleophile source | Aryltrimethoxysilanes, Alkenyldimethylsilanols | organic-chemistry.orgmdpi.comorganic-chemistry.org |

| Organic Halide | Carbon electrophile source | Aryl iodides, bromides, chlorides | organic-chemistry.orgmdpi.com |

| Activator | Activates the organosilane | TBAF, CsF, K₃PO₄ | organic-chemistry.orgnumberanalytics.com |

Kosugi–Migita–Stille Coupling

The Kosugi-Migita-Stille coupling, commonly known as the Stille reaction, is a palladium-catalyzed reaction that couples an organotin compound with an organic halide or triflate. numberanalytics.comchem-station.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. numberanalytics.comchem-station.com The catalytic cycle follows the typical oxidative addition, transmetalation, and reductive elimination sequence. mychemblog.com The transmetalation step is generally the rate-determining step. chem-station.com

The reactivity of the organotin reagent is dependent on the organic group being transferred, with the general order being alkynyl > alkenyl > aryl > allyl, benzyl (B1604629) > alkyl. chem-station.commychemblog.com This predictable reactivity allows for the selective transfer of one group over others. Additives like lithium chloride or copper(I) iodide can accelerate the reaction. chem-station.com A significant drawback of this method is the toxicity of the organotin compounds. chem-station.com

Table 4: Stille Coupling Reaction Parameters

| Catalyst | Ligand | Solvent | Additive | Temperature (°C) | Ref. |

| Pd(PPh₃)₄ | PPh₃ | DMF, THF | CuI | 50-150 | numberanalytics.com |

| PdCl₂(PPh₃)₂ | PPh₃ | 1,4-Dioxane | None | Reflux | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Ethereal solvent | CuTC, Cs₂CO₃, CsF | 60 | researchgate.net |

Corriu–Kumada–Tamao Reaction

The Corriu-Kumada-Tamao reaction, often referred to as Kumada coupling, is a cross-coupling reaction that utilizes a Grignard reagent as the organometallic nucleophile and an organic halide as the electrophile, catalyzed by nickel or palladium complexes. arkat-usa.orgchem-station.com It was one of the first methods developed for forming sp² carbon-carbon bonds. chem-station.com The reaction mechanism involves the in-situ generation of the active Ni(0) or Pd(0) catalyst, followed by oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. chem-station.com

Palladium catalysts generally offer better chemoselectivity and functional group tolerance compared to nickel. chem-station.com Recent advancements have enabled the use of functionalized Grignard reagents and the coupling of challenging substrates like alkenyl halides at room temperature by carefully selecting ligands such as sterically hindered bidentate diphosphines. arkat-usa.orgacs.org

Table 5: Kumada Coupling for Alkenyl Halides

| Catalyst | Ligand | Co-reagent | Solvent | Temperature | Ref. |

| Pd Catalyst | Diphosphine (dtbpf, DPEPhos) | TMEDA | THF | Room Temp | acs.org |

| NiCl₂(dppp) | dppp | --- | Diethyl ether | Reflux | chem-station.com |

| Pd(PPh₃)₄ | PPh₃ | --- | Diethyl ether | Reflux | arkat-usa.org |

Advanced Synthetic Strategies for this compound Analogues

Wittig Reactions in Olefin Synthesis

The Wittig reaction is a fundamental and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orglumenlearning.com Discovered by Georg Wittig in 1954, it involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). libretexts.orglumenlearning.com The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. lumenlearning.comlibretexts.org This ring collapses to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction. lumenlearning.comlibretexts.org

A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org However, a limitation can be the formation of a mixture of E and Z isomers. libretexts.org The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides typically yield the Z-alkene. libretexts.org

The Wittig reagent is typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium. lumenlearning.comlibretexts.org

Table 6: Overview of Wittig Reaction Components

| Component | Description | Example | Ref. |

| Carbonyl Compound | Aldehyde or Ketone | Heptanal (B48729) | libretexts.orglumenlearning.com |

| Phosphorus Ylide | Wittig Reagent | (Triphenylphosphoranylidene)acetonitrile | nih.gov |

| Base (for ylide prep) | Strong base for deprotonation | n-Butyllithium, Sodium hydroxide | lumenlearning.commnstate.edu |

| Solvent | Aprotic solvent | THF, Dichloromethane (B109758) | mnstate.edu |

Deconjugative α-Methylation (for α,β-unsaturated ketones to β,γ-unsaturated ketones)

The deconjugative α-methylation of α,β-unsaturated ketones is a key transformation for the synthesis of β,γ-unsaturated ketones, which can be precursors to compounds like this compound derivatives. This process involves the formation of an enolate followed by methylation, where the kinetic product is favored over the thermodynamic product. mdpi.com

A common procedure involves the initial formation of an enolate using a slight stoichiometric excess of a strong base, such as potassium t-butoxide. The subsequent methylation of the resulting ion is carried out under conditions that favor the kinetically controlled product. This is typically achieved by the rapid addition of a large excess of a methylating agent, like iodomethane (B122720), to the cooled enolate solution. mdpi.com For instance, a ten-molar excess of cooled iodomethane can be added to the enolate solution in dimethylformamide (DMF) at 0 °C. mdpi.com This method has been successfully used in the synthesis of analogues of the sandalwood odorant Polysantol®. mdpi.comnih.gov The general transformation is part of a multi-step synthesis that can also include aldol (B89426) condensation and subsequent reduction steps. mdpi.comresearchgate.net

Table 1: Reaction Conditions for Deconjugative α-Methylation

| Step | Reagent | Conditions | Product Type |

| Enolate Formation | Potassium t-butoxide | Slight stoichiometric excess | Enolate ion |

| Methylation | Iodomethane | 10 molar excess, 0 °C, in DMF | Kinetically favored β,γ-unsaturated ketone |

Stereoselective Synthesis Approaches (e.g., for (E)-ethyl 2-methyldec-2-enoate)

Stereoselective synthesis is crucial for obtaining specific isomers of unsaturated esters like (E)-ethyl 2-methyldec-2-enoate. One effective method is the Wittig reaction. For the synthesis of (E)-ethyl 2-methyldec-2-enoate, n-octanal is reacted with (carbethoxyethylidene)triphenylphosphorane (B8803302) in refluxing benzene. thieme-connect.com This reaction proceeds for 3 hours and, after purification by column chromatography, yields the desired product in high yield. thieme-connect.com

Another approach to stereoselective synthesis of α,β-unsaturated esters is the modified Julia olefination. This method uses reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate and provides good stereoselectivity, with aryl and branched aliphatic aldehydes typically yielding trans (E)-alkenes. organic-chemistry.org

Table 2: Synthesis of (E)-ethyl 2-methyldec-2-enoate via Wittig Reaction thieme-connect.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

| n-Octanal | (Carbethoxyethylidene)triphenylphosphorane | Benzene | Reflux, 3 h | 85% |

The resulting (E)-ethyl 2-methyldec-2-enoate can be further transformed. For example, it can be reduced to the corresponding alcohol, (E)-2-methyldec-2-en-1-ol, using diisobutylaluminium hydride (DIBAL-H) in anhydrous dichloromethane at -78 °C. thieme-connect.com

Enzymatic Synthesis Approaches (e.g., for 8-methyldec-2-yl propanoate)

Enzymatic reactions offer a high degree of stereo- and regioselectivity in organic synthesis. A notable example is the synthesis of all four isomers of 8-methyldec-2-yl propanoate, a sex pheromone of the western corn rootworm. researchgate.net This synthesis utilizes the asymmetric reduction of nonane-2,8-dione catalyzed by the alcohol dehydrogenase from Thermoanaerobium brockii (TBADH). researchgate.net This enzymatic reduction produces the chiral diol, (2S,8S)-(+)-2,8-dihydroxynonane, with an enantiomeric purity exceeding 99%. researchgate.net This C2-symmetric building block is then used in a short, efficient synthesis of the four pheromone isomers. researchgate.nettandfonline.com

Another chemoenzymatic approach involves the yeast-mediated reduction of 4,4-dimethoxy-2-butanone (B155242) using Yamadazyma farinosa IFO 10896. tandfonline.com While not directly synthesizing a this compound derivative, this highlights the utility of yeast in preparing chiral building blocks for natural product synthesis.

The synthesis of the four stereoisomers of 8-methyldecan-2-yl propanoate has also been achieved through a convergent route where the key step is a Julia-Kocienski olefination between a chiral BT-sulfone and a chiral aldehyde. nih.gov This method resulted in total yields of 24-29% over a six-step sequence. nih.gov

Rearrangement Reactions (e.g., Claisen and Johnson Rearrangements)

Sigmatropic rearrangements, particularly the Claisen and Johnson-Claisen rearrangements, are powerful tools for forming carbon-carbon bonds with high stereocontrol. The Johnson-Claisen rearrangement converts an allylic alcohol into a γ,δ-unsaturated ester. bioinfopublication.org This is achieved by reacting the allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. bioinfopublication.orgsci-hub.se

This methodology is used in the synthesis of fragrance ingredients like Undecavertol, which is (E)-4-methyldec-3-en-5-ol. sci-hub.se A related process, the Johnson Rearrangement of undecavertol itself, can be used to prepare certain compounds, which may then be reduced. googleapis.com The Claisen rearrangement of an allyl vinyl ether, formed in situ from an allylic alcohol, proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement to yield a γ,δ-unsaturated carbonyl compound. bioinfopublication.orgwiley-vch.de These reactions are valued for their ability to create new C-C bonds, including quaternary carbon centers, with a high degree of regio- and stereoselectivity. bioinfopublication.org

Table 3: Overview of Johnson-Claisen Rearrangement bioinfopublication.org

| Substrate | Reagents | Product | Key Features |

| Allylic alcohol | Orthoester (e.g., MeC(OEt)3), weak acid | γ,δ-Unsaturated ester | researchgate.netresearchgate.net-sigmatropic rearrangement, C-C bond formation |

Reductions (e.g., Sodium Borohydride (B1222165) Reduction)

Sodium borohydride (NaBH₄) is a widely used reducing agent for the conversion of aldehydes and ketones to their corresponding primary and secondary alcohols. pressbooks.pubmasterorganicchemistry.com The reaction is a two-step process: nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. pressbooks.pub

In the context of this compound derivative synthesis, NaBH₄ is used to reduce β,γ-unsaturated ketones, which are themselves products of deconjugative α-methylation. mdpi.com This reduction yields the corresponding homoallylic alcohols. mdpi.com While NaBH₄ efficiently reduces aldehydes and ketones, it is generally unreactive towards esters, amides, and carboxylic acids under standard conditions. wikipedia.org For the reduction of α,β-unsaturated ketones, NaBH₄ can sometimes lead to 1,4-conjugate addition, but the use of cerium chloride (the Luche reduction) can enhance selectivity for 1,2-reduction of the carbonyl group. masterorganicchemistry.com

Table 4: Sodium Borohydride Reduction of Carbonyls

| Starting Material | Product |

| Aldehyde | Primary alcohol |

| Ketone | Secondary alcohol |

| β,γ-Unsaturated ketone | Homoallylic alcohol |

Reaction Mechanisms and Chemical Transformations of 3 Methyldec 2 Ene

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. byjus.com This process typically involves the formation of a carbocation intermediate, the stability of which dictates the regioselectivity of the reaction. msu.edu

Regioselectivity and Carbocation Stability in Alkene Additions

The addition of an unsymmetrical reagent, such as a hydrogen halide (HX), to an unsymmetrical alkene like 3-methyldec-2-ene can theoretically yield two different constitutional isomers, also known as regioisomers. masterorganicchemistry.com However, the reaction is regioselective, meaning one isomer is formed in greater amounts than the other. libretexts.org This selectivity is explained by Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. byjus.com

The underlying principle of Markovnikov's rule is the relative stability of the carbocation intermediate formed during the reaction. saskoer.ca The addition of a proton (H+) to the C-2 or C-3 of this compound can lead to two possible carbocations.

Attack at C-2: Protonation at the second carbon atom results in a tertiary carbocation at the third carbon position.

Attack at C-3: Protonation at the third carbon atom results in a secondary carbocation at the second carbon position.

The stability of carbocations follows the order: tertiary > secondary > primary. docbrown.infobyjus.com This is due to the electron-donating inductive effect of alkyl groups and hyperconjugation, which delocalize the positive charge and stabilize the carbocation. docbrown.info In the case of this compound, the tertiary carbocation is significantly more stable than the secondary carbocation. masterorganicchemistry.com Consequently, the reaction pathway proceeding through the more stable tertiary carbocation is favored, leading to the major product where the nucleophile attaches to the C-3 position. msu.edusaskoer.ca

For instance, in the analogous reaction of 3-methylpent-2-ene with HCl, the chloride ion will predominantly attack the more substituted carbon, resulting in 3-chloro-3-methylpentane. This is because the tertiary carbocation intermediate is more stable. smartachievers.online

It is important to note that carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift. libretexts.org However, in the case of this compound, the initially formed tertiary carbocation is already the most stable possibility in the immediate vicinity, so significant rearrangement is not expected under standard electrophilic addition conditions.

Mechanistic Pathways (SN1 and SN2' in related allylic systems)

While electrophilic addition is the primary reaction, the allylic nature of the system in this compound also allows for substitution reactions under certain conditions, particularly if a leaving group is present at the allylic position (C-1 or C-4). These reactions in related allylic systems can proceed through SN1' or SN2' pathways. spcmc.ac.in

In an SN1' reaction , the leaving group departs first, forming a resonance-stabilized allylic carbocation. The nucleophile can then attack at either end of the allylic system. spcmc.ac.in For a system derived from this compound, this would lead to a mixture of products.

In an SN2' reaction , the nucleophile attacks the double bond in a concerted step, causing the double bond to shift and the leaving group to be expelled. spcmc.ac.in This pathway is favored by strong nucleophiles and unhindered substrates. lumenlearning.com The SN2' mechanism is a bimolecular process, and like the SN2 reaction, it involves a single transition state. lumenlearning.commasterorganicchemistry.com

The choice between SN1' and SN2' is influenced by factors such as the solvent, the strength of the nucleophile, and the substitution pattern of the allylic system. youtube.com

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org They are characterized by their high stereospecificity and are generally not affected by catalysts or solvent changes. msu.edu this compound, possessing an allylic hydrogen, can participate in a specific type of pericyclic reaction known as the ene reaction. inflibnet.ac.in

Ene Reactions (Alder Ene Reaction)

The ene reaction, also known as the Alder-ene reaction, involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.orgnumberanalytics.com This reaction results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.orgorganic-chemistry.org

The ene reaction is generally considered a concerted process, meaning all bond-making and bond-breaking occur in a single step through a cyclic transition state. msu.edunumberanalytics.com This concerted nature imparts a high degree of stereospecificity to the reaction. inflibnet.ac.innumberanalytics.com The reaction is classified as a [σ2s + π2s + π2s] cycloaddition. numberanalytics.com The stereochemical outcome is often predictable, with the reaction typically proceeding through a chair-like transition state to minimize steric interactions. inflibnet.ac.in

Oxidation Reactions (General Principles for Aldehydes and Alkenes)

Oxidation in organic chemistry is characterized by an increase in the number of carbon-oxygen bonds or a decrease in the number of carbon-hydrogen bonds. pressbooks.pub Alkenes and aldehydes are both susceptible to oxidation, though they yield different products through distinct pathways.

Oxidation of Alkenes: The carbon-carbon double bond in alkenes like this compound is a region of high electron density, making it a prime target for oxidizing agents. studymind.co.uk Depending on the reagent and reaction conditions, the double bond can be converted into various oxygen-containing functional groups. rutgers.edu

Epoxidation: Alkenes react with peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA), to form epoxides (oxiranes). This reaction proceeds through a concerted, one-step electrophilic process where an oxygen atom is transferred to the double bond. rutgers.edulumenlearning.com

Dihydroxylation: This process converts the C=C double bond into a 1,2-diol (a glycol). The stereochemistry of the product depends on the reagent.

Syn-Dihydroxylation: Using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the addition of two hydroxyl (-OH) groups to the same face of the double bond, forming a syn-diol. pressbooks.pubstudymind.co.uklumenlearning.com The reaction with OsO₄ involves a cyclic osmate ester intermediate. pressbooks.publumenlearning.com

Anti-Dihydroxylation: This can be achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide. The result is the addition of the two hydroxyl groups to opposite faces of the original double bond. rutgers.edu

Oxidative Cleavage: Under harsh conditions, the double bond can be completely broken.

Ozonolysis: This is a two-step process where the alkene first reacts with ozone (O₃) at low temperatures, followed by a work-up step. Depending on the work-up reagent (e.g., dimethyl sulfide (B99878) or zinc), the double bond is cleaved to form aldehydes and/or ketones. pressbooks.pub For this compound, ozonolysis would cleave the double bond between the second and third carbons.

Permanganate Cleavage: Using hot, concentrated, and acidic or basic potassium permanganate (KMnO₄) also cleaves the double bond. pressbooks.pubsavemyexams.com Monosubstituted alkene carbons are oxidized to carboxylic acids (or their salts), while disubstituted carbons become ketones. pressbooks.pub

Table 2: Common Oxidizing Agents for Alkenes and Their Products

| Oxidizing Agent | Conditions | Product from Alkene | Reference |

|---|---|---|---|

| Peroxyacids (e.g., mCPBA) | Inert solvent | Epoxide | rutgers.edulumenlearning.com |

| Osmium Tetroxide (OsO₄) | Catalytic, with NMO | Syn-1,2-diol | pressbooks.publumenlearning.com |

| Potassium Permanganate (KMnO₄) | Cold, dilute, basic | Syn-1,2-diol | studymind.co.uksavemyexams.com |

| Ozone (O₃), then (CH₃)₂S or Zn/H₂O | Low temperature (-78°C) | Aldehydes and/or Ketones | pressbooks.pub |

Oxidation of Aldehydes: Aldehydes are readily oxidized to form carboxylic acids. This transformation is a key step in many synthetic pathways. The oxidation of a primary alcohol often yields an aldehyde, which can be further oxidized to a carboxylic acid if a strong oxidizing agent is used and the reaction is not carefully controlled. savemyexams.com

Reduction Reactions (General Principles for Aldehydes)

In organic chemistry, reduction typically involves an increase in the number of carbon-hydrogen bonds or a decrease in carbon-oxygen bonds. pressbooks.pub The reduction of aldehydes is a fundamental reaction that converts the carbonyl group into an alcohol.

Aldehydes are reduced to primary alcohols. prutor.aivedantu.com This is commonly achieved using metal hydride reagents, which act as a source of the hydride ion (H⁻). ucalgary.cachemistrysteps.com The reaction mechanism is a nucleophilic addition, where the hydride ion attacks the electrophilic carbonyl carbon. prutor.aiucalgary.ca A subsequent protonation step, usually from the solvent or an acidic work-up, yields the final alcohol product. ucalgary.ca

The two most common reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.comprutor.ai

Sodium Borohydride (NaBH₄): This is a milder, more selective reducing agent. It is safe to use in protic solvents like methanol (B129727) or ethanol. chemistrysteps.com It efficiently reduces aldehydes and ketones but typically does not react with less reactive carbonyl compounds like esters or carboxylic acids. savemyexams.com

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent. vedantu.com It must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) because it reacts violently with protic solvents like water or alcohols. vedantu.com LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids. savemyexams.com

Table 3: Comparison of Common Reducing Agents for Aldehydes

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Reference |

|---|---|---|---|

| Reactivity | Mild, selective | Strong, highly reactive | savemyexams.comvedantu.com |

| Functional Groups Reduced | Aldehydes, Ketones | Aldehydes, Ketones, Esters, Carboxylic Acids | savemyexams.com |

| Required Solvent | Protic (e.g., Ethanol, Methanol) | Anhydrous, Aprotic (e.g., Diethyl Ether, THF) | vedantu.comchemistrysteps.com |

| Safety | Relatively safe to handle | Reacts violently with water/protic solvents | vedantu.com |

Nucleophilic Substitution Reactions (General Principles at Unsaturated Centers)

Nucleophilic substitution involves the replacement of a leaving group by an electron-rich nucleophile. matanginicollege.ac.inlibrary.ph While common at saturated carbon centers, this reaction is less straightforward at unsaturated carbons, such as those in the double bond of an alkene like this compound.

Nucleophilic substitution via the classic Sₙ1 or Sₙ2 mechanisms generally does not occur at vinylic centers (the carbons of a C=C double bond). library.phwikidoc.orgencyclopedia.pub The high electron density of the double bond repels approaching nucleophiles, and the geometry of the sp²-hybridized carbon is not conducive to the backside attack required for an Sₙ2 reaction.

However, substitution at unsaturated centers can proceed through other mechanisms under specific conditions: library.phwikidoc.org

Nucleophilic Acyl Substitution: This occurs when the unsaturated carbon is part of a carbonyl group (C=O), such as in acyl chlorides or esters. The reaction proceeds via an addition-elimination mechanism. wikidoc.org

Allylic Substitution (Sₙ1' or Sₙ2'): If a leaving group is present on a carbon adjacent to the double bond (an allylic position), substitution can occur. In these reactions, the nucleophile may attack at the carbon bearing the leaving group or at the γ-unsaturated carbon, often leading to a rearranged product. library.phencyclopedia.pub For a molecule like this compound, this would require the introduction of a leaving group at either the C1 or C4 position.

Nucleophilic Aromatic Substitution: This is a distinct mechanism that occurs on aromatic rings, which are also unsaturated systems, but it requires strong electron-withdrawing groups on the ring and is not directly relevant to a simple alkene. wikidoc.org

In essence, the C=C double bond itself is not prone to nucleophilic substitution. For such a reaction to occur at an unsaturated center in a molecule like this compound, the substrate would need to be modified to include a suitable leaving group in an activated position (e.g., allylic) or the unsaturated carbon would need to be part of a different functional group, like a carbonyl. wikidoc.orgencyclopedia.pub

Cyclization Cascades (General Relevance for Enynes)

While this compound is an alkene, the principles of cyclization cascades are powerfully demonstrated by a related class of unsaturated molecules: enynes. An enyne is a compound containing both a double bond (ene) and a triple bond (yne). These substrates are valuable building blocks in organic synthesis because they can undergo cascade reactions to form complex polycyclic structures in a single operation. scilit.comacs.org

Cascade cyclizations of enynes are strategically efficient routes to diverse molecular architectures found in natural products and drug molecules. scilit.comrsc.org These reactions can be categorized based on their initiation method:

Transition-Metal-Catalyzed Reactions: Catalysts based on metals like palladium, gold, or cobalt can mediate the cycloisomerization of enynes to form a variety of carbocyclic and heterocyclic products. scilit.com

Radical Cascade Cyclizations: These reactions use a radical initiator to trigger a cascade of cyclizations across the double and triple bonds. acs.org This method has been used to synthesize complex molecules, such as functionalized pyridines and tetracyclic compounds, under mild conditions. rsc.orgnih.gov For instance, radical cascades involving 1,6-enynes and 1,7-enynes have been developed to build highly functionalized five- or six-membered rings. acs.org

Visible-Light-Induced Reactions: Photoredox catalysis using visible light offers a sustainable and mild approach to initiating cyclization cascades in enynes, allowing for the synthesis of complex structures like difluoroalkylated tetracycles. scilit.comnih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,2-diol |

| This compound |

| Acyl chloride |

| Aldehyde |

| Alkene |

| Alcohol |

| Carboxylic acid |

| Diethyl ether |

| Dimethyl sulfide |

| Enyne |

| Epoxide (Oxirane) |

| Ester |

| Ethanol |

| Ethylene glycol |

| Formaldehyde |

| Ketone |

| Lithium aluminum hydride |

| m-chloroperoxybenzoic acid (mCPBA) |

| Methanol |

| N-methylmorpholine-N-oxide |

| Osmium tetroxide |

| Ozone |

| Peroxyacid |

| Potassium permanganate |

| Pyridine |

| Sodium borohydride |

| Tetrahydrofuran (THF) |

Occurrence, Isolation, and Biological Significance of 3 Methyldec 2 Ene

Natural Occurrence and Biogenic Production

Information regarding the isolation of (Z)-3-methyldec-2-ene from algae-bacterial communities is not presently available in the scientific literature based on conducted searches.

While the plant Wedelia chinensis is known to produce a variety of phytochemicals, including flavonoids, diterpenes, and triterpenes, the specific compound 1,9-Dihydroxy-3-(hydroxymethyl)-2-methyldec-2-ene has not been identified as one of its constituents in the reviewed literature. semanticscholar.orgresearchgate.netresearchgate.netijprajournal.com Phytochemical analyses have identified other compounds, but not the specific decene derivative requested.

Biological Roles and Metabolic Pathways

The metabolism of branched-chain fatty acids, such as derivatives of 3-methyldec-2-ene, involves crucial enzymatic processes. A key enzyme in this pathway is α-methylacyl-CoA racemase (AMACR). AMACR is a mitochondrial and peroxisomal enzyme essential for the degradation of 2-methyl-branched-chain fatty acids via β-oxidation. nih.govnih.gov

The β-oxidation spiral requires fatty acids to have a specific stereochemistry (the (S)-epimer) to be processed by its enzymes. However, many dietary branched-chain fatty acids exist in the (R)-configuration. AMACR catalyzes the chiral inversion of (2R)-methylacyl-CoA esters to their corresponding (2S)-methylacyl-CoA epimers, making them suitable for subsequent breakdown. nih.govyoutube.com The mechanism involves the removal and non-stereospecific replacement of the α-proton, resulting in a near 1:1 mixture of the two isomers at equilibrium. nih.gov

The metabolism of unsaturated acyl-CoAs, such as 2-methyldec-2-enoyl-CoA or 2-methyldec-3-enoyl-CoA, requires additional enzymatic steps to handle the double bond's position and configuration. Enzymes like enoyl-CoA isomerase catalyze the shift of double bonds from the 3-position to the 2-position, a necessary step for the action of enoyl-CoA hydratase. nih.gov Enoyl-CoA hydratase then adds a water molecule across the double bond of the 2-enoyl-CoA intermediate, which is a core step in the β-oxidation pathway. nih.govnih.gov

Table 1: Key Enzymes in the Metabolism of Branched and Unsaturated Acyl-CoA Derivatives

| Enzyme | Abbreviation | Function | Cellular Location |

| α-Methylacyl-CoA Racemase | AMACR | Catalyzes the epimerization of (2R)-methylacyl-CoA to (2S)-methylacyl-CoA. | Peroxisomes, Mitochondria |

| Enoyl-CoA Isomerase | - | Isomerizes the position of double bonds in fatty acyl-CoA molecules. | Mitochondria, Peroxisomes |

| Enoyl-CoA Hydratase | ECH | Catalyzes the hydration of 2-trans-enoyl-CoA to 3-hydroxyacyl-CoA. | Mitochondria, Peroxisomes |

(3Z)-3-methyldec-3-enoic acid is classified as a medium-chain fatty acid and is involved in lipid metabolism. wikipedia.org Its structure, featuring both a methyl branch and a double bond, makes it a substrate for the complex enzymatic machinery of fatty acid oxidation.

The presence of double bonds in fatty acids, such as in 3-methyldecenoic acid, makes them susceptible to lipid peroxidation. Lipid peroxidation is a process of oxidative degradation where free radicals attack lipids, particularly polyunsaturated fatty acids. nih.govyoutube.com This process unfolds in three stages: initiation, propagation, and termination. nih.govyoutube.com In the initiation phase, a free radical abstracts a hydrogen atom from the fatty acid chain, creating a lipid radical. This radical then reacts with oxygen in the propagation phase to form a lipid peroxyl radical, which can attack other lipid molecules, sustaining a chain reaction. nih.gov This chain reaction leads to the formation of lipid hydroperoxides and secondary products, which can cause cellular damage. nih.gov While all unsaturated fatty acids are potential substrates, the specific kinetics and products of peroxidation for methyl-branched unsaturated fatty acids like 3-methyldecenoic acid are less commonly detailed than for major polyunsaturated fatty acids like linoleic acid.

Volatile organic compounds (VOCs) are carbon-based chemicals that have a low boiling point and are easily evaporated at room temperature. In biological systems, VOCs are often terminal metabolites that can be released from cells and organisms. medrxiv.org The profile of VOCs emitted by an organism can reflect its physiological or pathological state. nih.gov

The analysis of VOCs from biological samples such as breath, urine, or feces is a growing field in non-invasive medical diagnostics. nih.govmdpi.comresearchgate.net Altered metabolic processes in cancerous cells or the presence of infectious agents can produce unique VOC signatures that may serve as biomarkers for early disease detection. nih.govresearchgate.net While a wide range of compounds, including alkanes, aldehydes, and ketones, have been identified as potential biomarkers for various conditions, specific research identifying this compound as a definitive volatile marker for a particular biological process is not prominent in the current literature. medrxiv.org However, as a volatile hydrocarbon, it belongs to a class of compounds that are frequently investigated for their diagnostic potential.

Role as Volatile Markers in Biological Processes

Cholesterol Polymerization/Dimerization Marker (e.g., 4-methyldec-2-ene)

The investigation into endogenous biomarkers for metabolic processes is a significant area of biochemical research. For instance, metabolites of cholesterol, such as 4β-hydroxycholesterol, have been explored as potential endogenous biomarkers for the activity of metabolic enzymes like Cytochrome P450 3A (CYP3A). nih.gov However, a review of available scientific literature does not currently establish a role for 4-methyldec-2-ene as a recognized marker for cholesterol polymerization or dimerization. Further research would be required to ascertain any such biological function.

Antibacterial Activity (e.g., 3-Methyldec-3-ene)

The antimicrobial properties of various lipids and hydrocarbons are of significant interest in the search for new therapeutic agents. Studies have shown that certain fatty acids and their derivatives, such as hexadecanoic acid methyl ester and linoleic acid methyl ester, possess antibacterial and antifungal properties. microbiologyjournal.org While these findings suggest that unsaturated hydrocarbons can exhibit bioactivity, specific studies detailing the antibacterial activity of 3-Methyldec-3-ene are not prominent in the existing scientific literature. The potential for this specific compound to act as an antibacterial agent remains an area for future investigation.

Context in Insect Pheromone Research

Decene derivatives are significant in the field of chemical ecology, particularly as components of or analogues to insect pheromones. These molecules play a crucial role in the communication and reproductive behavior of many insect species.

Study of Related Decene Derivatives as Pheromones (e.g., Rescalure, 8-methyldec-2-yl propanoate)

Several methylated decene and decanol (B1663958) derivatives serve as critical pheromones for major agricultural pests. Their synthesis and application are central to monitoring and control efforts.

Rescalure : This compound is the synthetic sex pheromone of the female California red scale (Aonidiella aurantii), a significant pest in citrus crops. researchgate.net It acts as a mating disruptant, interfering with the ability of males to locate females. researchgate.net Rescalure is a mixture of stereoisomers of 3-methyl-6-isopropenyl-9-decen-1-yl acetate (B1210297). researchgate.net

8-methyldec-2-yl propanoate : Identified as the sex pheromone produced by the female western corn rootworm (Diabrotica virgifera virgifera), this compound is a potent attractant for males. nih.gov It is a vital tool for monitoring rootworm populations to predict infestation levels and for the direct control of the pest by attracting males to traps. nih.gov

| Compound Name | Insect Species | Pheromone Type | Application |

| Rescalure | Aonidiella aurantii (California red scale) | Sex Pheromone | Mating Disruption researchgate.net |

| 8-methyldec-2-yl propanoate | Diabrotica virgifera virgifera (Western corn rootworm) | Sex Pheromone | Monitoring, Pest Control nih.gov |

Inhibitory Effects of Pheromone Analogues (e.g., 8-methyldecan-2-yl acetate)

Pheromone analogues are compounds that are structurally similar to the natural pheromone but may not elicit the same behavioral response. In some cases, these analogues can act as inhibitors, disrupting the insect's ability to respond to the actual pheromone cue. This inhibition can occur through several mechanisms.

For example, studies on the codling moth (Laspeyresia pomonella) have shown that cis-8-dodecenyl acetate is a potent inhibitor of male attraction to the main pheromone component, trans-8,10-dodecadienol. nih.gov The analogue can interfere with the reception of the pheromone at the antennal level, potentially by binding to the same olfactory receptors without triggering the downstream behavioral signal, or by causing hyperpolarization of the receptor cells, thus dampening their response to the true pheromone. nih.gov Similarly, plant-derived compounds like thymol (B1683141) have been shown to disrupt pheromone-mediated attraction in pest moths such as Grapholita molesta and Spodoptera littoralis. researchgate.net While the specific inhibitory effects of 8-methyldecan-2-yl acetate are not detailed in the available literature, the principle of using structural analogues to block or confuse pheromone reception is a well-established strategy in chemical ecology and pest management.

Spectroscopic Characterization and Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for separating, identifying, and quantifying volatile and semi-volatile organic compounds in a mixture. jocpr.comthermofisher.com The gas chromatograph separates components based on their different boiling points and affinities for the stationary phase of the GC column, while the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. thermofisher.com

In the analysis of complex mixtures, such as those from environmental or biological samples, GC-MS has proven effective for detecting and identifying specific constituents. jocpr.com For instance, (Z)-3-methyldec-2-ene has been identified as a low-molecular-weight exogenous metabolite in algae and cyanobacteria cultures using GC-MS analysis. mdpi.com The identification is confirmed by comparing the retention time and the resulting mass spectrum with those of known standards or by matching the spectrum against established libraries like NIST and Wiley. mdpi.com The retention time (RT) and linear retention index (RI) are key parameters in this identification process. In one study, (Z)-3-methyldec-2-ene was identified with a retention time of 15.1 minutes. mdpi.com

GC-MS Parameters for Volatile Compound Analysis

The analysis of volatile organic compounds (VOCs), including alkenes like 3-Methyldec-2-ene, requires carefully optimized GC-MS parameters to achieve effective separation and sensitive detection. scioninstruments.com These compounds are characterized by their low boiling points (typically below 200°C) and low molecular weights. thermofisher.com Sample introduction techniques such as purge and trap (P&T) or headspace analysis are often employed to extract and concentrate VOCs from various matrices before they are introduced into the GC system. scioninstruments.comlcms.czjeol.com The specific parameters can vary depending on the sample matrix and the target analytes, but a general set of conditions can be outlined.

Below is a table of typical GC-MS parameters used for the analysis of volatile compounds.

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column Type | DB-35ms or similar non-polar/mid-polar column | Separates compounds based on boiling point and polarity. |

| Column Dimensions | 10-60 m length x 0.25-0.5 mm internal diameter, 0.25-1.0 µm film thickness | Affects separation efficiency and sample capacity. jocpr.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. jocpr.com |

| Flow Rate | 1-2 mL/min (constant flow) | Ensures consistent retention times and peak shapes. |

| Oven Temperature Program | Initial temp: 35-50°C (hold 2-5 min), Ramp: 2-15°C/min, Final temp: 240-280°C (hold 5-10 min) | A gradient temperature program is used to separate a wide range of volatile compounds. mdpi.com |

| Injector Type | Split/Splitless | Controls the amount of sample entering the column. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible way, creating a characteristic mass spectrum. |

| Ionization Energy | 70 eV | Standard energy for creating comparable mass spectra for library matching. hmdb.ca |

| Mass Range | 35-550 amu | Scans a wide range of mass-to-charge ratios to detect fragments and the molecular ion. |

| Source Temperature | 230°C | Maintains the ion source at a constant temperature to ensure stable ionization. |

| Quadrupole Temperature | 150°C | Maintains the mass analyzer at a constant temperature. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

This table represents a generalized set of parameters. Specific methods, such as those from the US EPA, provide detailed conditions for regulated VOC analysis. scioninstruments.comlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Principles for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. libretexts.orgrsc.org It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which behave like tiny magnets. msu.edu When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. rsc.org By applying radiofrequency radiation, the nuclei can be excited from a lower to a higher energy state, and the specific frequency required for this transition is measured. msu.edu

The key principle making NMR useful for structure elucidation is that the exact resonance frequency of a nucleus is influenced by its local chemical environment—a phenomenon known as the chemical shift (δ). rsc.org Electrons surrounding a nucleus shield it from the external magnetic field, so nuclei in different electronic environments will absorb at slightly different frequencies. msu.edu An NMR spectrum plots these absorption frequencies against a standard, providing a map of the different types of hydrogen or carbon atoms in a molecule. libretexts.org

For a molecule like this compound (C₁₁H₂₂), ¹H NMR would reveal the number of different types of protons, their relative numbers (through integration), and their connectivity through spin-spin splitting patterns. ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment (e.g., distinguishing between sp²-hybridized alkene carbons and sp³-hybridized alkyl carbons). libretexts.org Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish direct bond connectivities between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton. core.ac.uk

Infrared (IR) Spectroscopy (General Principles for Functional Group Identification)

Infrared (IR) spectroscopy is a technique used primarily to identify the functional groups present in a molecule. utdallas.edu It works on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies that correspond to their natural vibrational frequencies, causing the amplitude of the vibrations to increase. mvpsvktcollege.ac.in An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation, showing which frequencies of light were absorbed by the sample. core.ac.uk

Different types of bonds (e.g., C-H, O-H, C=O, C=C) vibrate at characteristic frequencies, making their identification possible. libretexts.org For this compound, the key functional group is the carbon-carbon double bond (alkene). The IR spectrum would be expected to show characteristic absorptions for this group:

C=C Stretch: A moderate absorption in the region of 1680-1640 cm⁻¹. libretexts.org This peak confirms the presence of the alkene double bond.

=C-H Stretch: An absorption for the vinylic C-H bond (the hydrogen attached to a double-bonded carbon) typically appears above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. libretexts.orglibretexts.org

C-H Stretch (Alkyl): Strong absorptions for the sp³ C-H bonds of the methyl and methylene (B1212753) groups will be present in the 3000-2850 cm⁻¹ range. libretexts.org

=C-H Bend: Out-of-plane bending vibrations for the vinylic C-H bond also produce characteristic absorptions in the 1000-650 cm⁻¹ region, the exact position of which can sometimes help determine the substitution pattern of the alkene. libretexts.org

By analyzing the presence and position of these key absorption bands, IR spectroscopy provides rapid confirmation of the alkene functional group within the molecule's structure. utdallas.edu

High-Resolution Mass Spectrometry (HRMS) (General Principles for Accurate Mass Determination)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. algimed.commeasurlabs.com This high precision distinguishes it from low-resolution mass spectrometry (LRMS), which measures only the nominal mass (the integer mass of the most abundant isotope). algimed.comchromatographyonline.com

The primary value of HRMS in structural characterization is its ability to determine the elemental composition of a molecule from its exact mass. uci.edu While multiple different chemical formulas can have the same nominal mass, they will have slightly different exact masses due to the mass defect of their constituent atoms (the difference between the exact isotopic mass and the integer mass number). algimed.com For example, C₁₁H₂₂ (the molecular formula for this compound) has a different exact mass than a hypothetical isomer with a different elemental formula but the same nominal mass.

By measuring the mass of the molecular ion with an error of less than 5 parts per million (ppm), HRMS can provide a very short list of possible elemental formulas, often just a single one, that match the measured mass. nih.gov This makes it an essential tool for confirming the molecular formula of newly synthesized compounds or for identifying unknown substances. measurlabs.com The molecular formula for this compound is C₁₁H₂₂, and its monoisotopic mass is 154.17215 Da. nih.gov An HRMS measurement that yields a value extremely close to this calculated exact mass provides strong evidence for this specific elemental composition. uci.edu

Environmental Fate and Atmospheric Chemistry of Unsaturated Hydrocarbons

Reactions with Atmospheric Oxidants (e.g., Ozone Reactions with Alkenes)

Unsaturated hydrocarbons are primarily removed from the atmosphere through reactions with oxidants like ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). niwa.co.nzcopernicus.org These reactions are significant as they can lead to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA). researchgate.netaaqr.org

Reaction with Ozone (Ozonolysis)

The reaction of alkenes with ozone, known as ozonolysis, is a significant non-photolytic degradation pathway in the troposphere. copernicus.orgresearchgate.net The process involves the addition of ozone across the carbon-carbon double bond to form an unstable primary ozonide. This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. copernicus.orgmasterorganicchemistry.com

The Criegee intermediates formed are highly reactive and can undergo further reactions. They can be stabilized through collisions or decompose unimolecularly to produce various radical species, including the hydroxyl radical (OH). researchgate.netrsc.org They can also react with other atmospheric trace gases like water vapor, sulfur dioxide (SO₂), and nitrogen dioxide (NO₂), contributing to the formation of acids and aerosols. aaqr.org

Table 1: Predicted Ozonolysis Products of 3-Methyldec-2-ene

| Reactant | Oxidant | Predicted Carbonyl Products |

|---|---|---|

| This compound | Ozone (O₃) | Acetaldehyde (B116499) and 2-Nonanone |

Reaction with Hydroxyl Radicals (OH)

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), often referred to as the "detergent of the atmosphere" due to its high reactivity with most atmospheric trace gases. niwa.co.nzharvard.eduleeds.ac.uk For alkenes, the reaction with OH radicals is typically the most important removal process during the day. harvard.eduleeds.ac.uk The reaction proceeds mainly through the electrophilic addition of the OH radical to the carbon-carbon double bond. A smaller channel involves the abstraction of a hydrogen atom from the allylic position.

The reaction of OH radicals with this compound is expected to be rapid. While a specific rate constant is not available in the literature, it can be estimated based on data for other trisubstituted alkenes. The addition of OH to the double bond forms a hydroxyalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical (RO₂). These peroxy radicals play a central role in atmospheric chemistry, contributing to the formation of tropospheric ozone and other secondary pollutants in the presence of nitrogen oxides (NOx). harvard.edu The atmospheric lifetime of OH is very short, on the order of one second, meaning its concentration is determined by local chemical conditions. leeds.ac.ukcopernicus.org

Degradation Pathways in Natural Environments

When released into soil or water, organic compounds like this compound can be subject to microbial degradation. The biodegradability of hydrocarbons depends on their chemical structure and environmental conditions. asm.orgenviro.wiki

Microbial Degradation

Alkenes are generally susceptible to biodegradation by a variety of microorganisms, including bacteria, fungi, and algae. enviro.wiki The presence of the double bond can make them more reactive and thus more easily attacked by microbial enzymes compared to their saturated counterparts (alkanes). However, structural features such as branching can influence the rate of degradation, with branched-chain hydrocarbons sometimes being degraded more slowly than linear ones. kemdiktisaintek.go.idacs.org

Specific degradation pathways for this compound have not been detailed in scientific literature, but potential mechanisms can be inferred from studies on other alkenes and branched alkanes. These pathways typically involve initial oxidation steps catalyzed by oxygenase enzymes.

Potential microbial degradation pathways for this compound include:

Oxidation at the double bond: Microorganisms can epoxidate the double bond, forming an epoxide which is then hydrolyzed to a diol. This diol can be further oxidized and cleaved.

Terminal oxidation of the alkyl chain: Similar to alkanes, the terminal methyl group of the heptyl chain could be oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (fatty acid). This fatty acid could then be metabolized via the β-oxidation pathway.

Subterminal oxidation: Oxidation could also occur at a subterminal carbon on the alkyl chain, forming a secondary alcohol that is subsequently converted to a ketone. kemdiktisaintek.go.id

The efficiency of these degradation processes is dependent on various environmental factors, including the presence of suitable microbial consortia, nutrient availability (such as nitrogen and phosphorus), oxygen levels, and temperature. asm.orgmdpi.com

Table 2: Potential Microbial Degradation Mechanisms for this compound

| Degradation Mechanism | Initial Step | Key Intermediates |

|---|---|---|

| Oxidation of the Double Bond | Epoxidation | Epoxide, Diol |

| Terminal Oxidation | Hydroxylation of terminal methyl group | Primary alcohol, Aldehyde, Carboxylic acid |

| Subterminal Oxidation | Hydroxylation of a methylene (B1212753) group | Secondary alcohol, Ketone |

Theoretical Chemistry and Computational Studies of 3 Methyldec 2 Ene

Molecular Orbital Theory and Reaction Stereospecificity

Molecular Orbital (MO) theory is fundamental to understanding the chemical bonding and reactivity of alkenes like 3-Methyldec-2-ene. The double bond between C2 and C3 is composed of one sigma (σ) bond and one pi (π) bond. According to MO theory, the combination of two 2p atomic orbitals on the adjacent carbon atoms forms two π molecular orbitals: a lower-energy bonding (π) orbital and a higher-energy antibonding (π*) orbital. libretexts.org In the ground state of the alkene, the two electrons of the pi bond occupy the bonding π orbital. libretexts.org

The distribution of these molecular orbitals is key to the reactivity of this compound. The π orbital, being the Highest Occupied Molecular Orbital (HOMO), is electron-rich and acts as a nucleophile, making it susceptible to attack by electrophiles. Conversely, the π* orbital is the Lowest Unoccupied Molecular Orbital (LUMO) and can accept electrons from a nucleophile, although reactions involving the LUMO are less common for alkenes. fiveable.me

The stereospecificity of many reactions involving alkenes can be explained by the geometry of the transition states, which is influenced by the molecular orbitals. For instance, in electrophilic additions, the electrophile initially interacts with the electron cloud of the π bond. The subsequent steps of the reaction mechanism, such as the formation of a carbocation or a bridged intermediate (like a bromonium ion), dictate the stereochemical outcome. cureffi.org For example, the anti-addition of bromine to an alkene is explained by the formation of a cyclic bromonium ion, which is then attacked by a bromide ion from the opposite face, ensuring a specific stereochemical result. cureffi.org In the case of this compound, which is a trisubstituted alkene, electrophilic attack will preferentially occur to form the most stable carbocation.

The stability of alkenes is also explained by MO theory through the concept of hyperconjugation. fiveable.me This involves the interaction of the filled σ-bonds of the adjacent alkyl groups with the π system of the double bond. In this compound, the methyl group on C3 and the methylene (B1212753) group of the heptyl chain on C2 can participate in hyperconjugation, donating electron density into the π* orbital and stabilizing the molecule. Generally, more substituted alkenes are more stable due to greater hyperconjugation. fiveable.me

Table 1: Key Molecular Orbitals in this compound and Their Role in Reactivity

| Molecular Orbital | Description | Role in Reactivity |

| σ (C-C, C-H) | Lower energy bonding orbitals forming the single bond framework. | Provides structural stability; participates in hyperconjugation. |

| π (C=C) | Higher energy, occupied bonding orbital (HOMO) from p-orbital overlap. | Nucleophilic site; reacts with electrophiles. |

| π* (C=C) | High energy, unoccupied antibonding orbital (LUMO). | Electrophilic site; can accept electrons from nucleophiles. |

| σ* (C-C, C-H) | High energy, unoccupied antibonding orbitals. | Generally not involved in common reactions. |

Computational Modeling of Reaction Mechanisms (e.g., ab initio calculations for carbocation stability)

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving this compound. Methods such as ab initio calculations and Density Functional Theory (DFT) can be used to model reaction pathways, determine the structures of transition states, and calculate activation energies. mdpi.com These calculations are instrumental in understanding regioselectivity and stereoselectivity.

A key application of these methods is the study of carbocation stability. In the electrophilic addition of an acid like HBr to this compound, the proton (H+) can add to either C2 or C3 of the double bond. Ab initio calculations can be employed to determine the relative energies of the two possible carbocation intermediates.

Path A: Protonation at C2 would yield a tertiary carbocation at C3.

Path B: Protonation at C3 would yield a secondary carbocation at C2.

Ab initio calculations, which solve the electronic Schrödinger equation without extensive reliance on experimental data, would consistently show that the tertiary carbocation is significantly more stable than the secondary carbocation. cureffi.org This stability difference arises from both inductive effects and hyperconjugation from the surrounding alkyl groups. Consequently, the reaction pathway proceeding through the more stable tertiary carbocation (Path A) will have a lower activation energy and will be the major pathway, in accordance with Markovnikov's rule. cureffi.org

Computational studies can also elucidate more complex reaction mechanisms, such as ozonolysis or radical additions. whiterose.ac.ukmcgill.ca For example, DFT calculations could model the 1,3-dipolar cycloaddition of ozone to the double bond of this compound to form a primary ozonide, followed by its decomposition and rearrangement. whiterose.ac.ukrsc.org These models can predict product distributions and reaction kinetics. mdpi.com

Table 2: Illustrative Ab Initio Relative Energy Calculations for Carbocation Intermediates of this compound

| Carbocation Intermediate | Position of Positive Charge | Type | Calculated Relative Stability (Illustrative) | Predicted Major Product |

| 3-Methyl-dec-3-yl cation | C3 | Tertiary | 0 kcal/mol (Reference) | 3-Bromo-3-methyldecane |

| 2-Methyl-dec-2-yl cation | C2 | Secondary | +15 to +20 kcal/mol | Minor or not formed |

Note: The relative stability values are illustrative, based on general principles for tertiary vs. secondary carbocations. Actual values would require specific high-level computational runs.

Conformational Analysis and Isomeric Studies

The long, flexible heptyl group in this compound gives rise to a multitude of possible conformations due to rotation around the numerous carbon-carbon single bonds. Conformational analysis, often aided by computational methods, seeks to identify the most stable (lowest energy) conformations, which will be the most populated at equilibrium.

The primary considerations in the conformational analysis of the alkyl chain are torsional strain and steric strain. libretexts.org The most stable arrangement around a C-C single bond is the staggered conformation, where substituents are 60° apart when viewed in a Newman projection. The eclipsed conformation, where substituents are aligned, is the least stable. libretexts.org For a long chain like the one in this compound, the lowest energy conformation is typically an all-staggered, anti-periplanar arrangement, which results in a zig-zag shape. researchgate.net However, gauche interactions, where larger groups are staggered but adjacent (60° apart), introduce some steric strain and increase the energy by a small amount compared to the anti conformation (180° apart). fiu.edu

The presence of the double bond introduces rigidity at the C2-C3 position. wou.edu this compound can exist as two geometric isomers: (E)-3-Methyldec-2-ene and (Z)-3-Methyldec-2-ene.

(E)-3-Methyldec-2-ene: The higher priority groups on each carbon of the double bond (the methyl group on C2 and the heptyl group on C3, according to Cahn-Ingold-Prelog rules) are on opposite sides.

(Z)-3-Methyldec-2-ene: The higher priority groups are on the same side.

Computational studies and experimental data for similar alkenes consistently show that the trans (or E) isomer is generally more stable than the cis (or Z) isomer. openstax.org This is due to steric strain between the bulky alkyl groups on the same side of the double bond in the Z-isomer. openstax.org For this compound, the Z-isomer would experience steric repulsion between the methyl group on C2 and the heptyl group on C3.

Table 3: Comparison of Isomers and Conformers of this compound

| Type | Specific Structure | Key Feature | Relative Stability |

| Geometric Isomer | (E)-3-Methyldec-2-ene | Heptyl and methyl groups are on opposite sides of the C=C bond. | More stable |

| Geometric Isomer | (Z)-3-Methyldec-2-ene | Heptyl and methyl groups are on the same side of the C=C bond. | Less stable (due to steric strain) |

| Conformer (Alkyl Chain) | Anti (Staggered) | Substituents on adjacent carbons are 180° apart. | Most stable |

| Conformer (Alkyl Chain) | Gauche (Staggered) | Substituents on adjacent carbons are 60° apart. | Less stable than anti |

| Conformer (Alkyl Chain) | Eclipsed | Substituents on adjacent carbons are 0° apart. | Least stable (high energy) |

Retrosynthetic Analysis Strategies for 3 Methyldec 2 Ene

General Principles of Retrosynthesis

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of a target molecule. icj-e.org It involves breaking down the target molecule into progressively simpler precursors through imaginary bond cleavages known as disconnections. tgc.ac.innumberanalytics.comlkouniv.ac.inlibretexts.org Each disconnection must correspond to a known and reliable chemical reaction that can be performed in the forward, or synthetic, direction. tgc.ac.inlkouniv.ac.in The process is repeated until simple, readily available starting materials are identified. icj-e.orgtgc.ac.in

The key elements of this analytical approach include:

Disconnection: The imaginary breaking of a bond to simplify the molecule. tgc.ac.innumberanalytics.comlkouniv.ac.in This is represented by a wavy line through the bond being broken. tgc.ac.in

Synthon: An idealized fragment, usually a cation or an anion, resulting from a disconnection. lkouniv.ac.inegrassbcollege.ac.in These are not real reagents but rather conceptual intermediates.

Synthetic Equivalent: A real chemical reagent that serves the function of a synthon. lkouniv.ac.in

Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. tgc.ac.inlkouniv.ac.inscribd.com This can involve reactions like oxidation, reduction, or substitution. lkouniv.ac.in

Retrosynthetic Arrow (⇒): An open arrow used to indicate a reverse synthetic step. tgc.ac.in

Disconnection Strategies Applicable to Alkenes

Alkenes, such as 3-Methyldec-2-ene, are common structural motifs in organic molecules, and several retrosynthetic strategies are available for their construction.

A primary strategy for disconnecting an alkene involves cleaving the carbon-carbon double bond. chemistrysteps.com The Wittig reaction is a powerful and widely used method for forming alkenes, making its reverse, the Wittig disconnection, a valuable tool in retrosynthesis. youtube.comnumberanalytics.com

In a Wittig disconnection, the C=C double bond is broken to yield a carbonyl compound (an aldehyde or ketone) and a phosphorus ylide. chemistrysteps.comnumberanalytics.comnumberanalytics.com For a given alkene, there are often two possible Wittig disconnections, leading to two different pairs of reactants. youtube.comcolumbia.edu The preferred pathway is typically the one that is easier to execute in the forward synthesis. youtube.com This often involves considering the ease of preparation of the required phosphonium (B103445) salt, the precursor to the ylide. SN2 reactions to form phosphonium salts are more efficient with primary halides than with more sterically hindered secondary or tertiary halides. youtube.com

For this compound, two possible Wittig disconnections can be envisioned:

Route A: Disconnection between C2 and C3. This would lead to acetaldehyde (B116499) and a phosphonium ylide derived from 2-bromononane.

Route B: Disconnection between C2 and C3. This would lead to 2-decanone (B165314) and a phosphonium ylide derived from ethyl bromide.

| Route | Carbonyl Compound | Phosphorus Ylide Precursor (Alkyl Halide) | Notes |

|---|---|---|---|

| A | Acetaldehyde | 2-Bromononane (Secondary halide) | Formation of the phosphonium salt is less favorable due to the secondary nature of the halide. |

| B | 2-Decanone | Ethyl bromide (Primary halide) | Formation of the phosphonium salt is more favorable. |

Considering the principles of the Wittig reaction, Route B is generally the preferred retrosynthetic pathway due to the use of a primary alkyl halide to form the ylide. youtube.com

Functional Group Interconversion (FGI) is a crucial strategy where one functional group is transformed into another to enable a more effective disconnection. tgc.ac.inlkouniv.ac.inslideshare.net In the context of alkene synthesis, an alkene can be retrosynthetically derived from other functional groups. For instance, an alkene can be formed via the dehydration of an alcohol. icj-e.org

Therefore, a viable retrosynthetic step for this compound would be an FGI to its corresponding alcohol, 3-methyldecan-2-ol or 3-methyldecan-3-ol (B15379421). This FGI then sets the stage for a C-C bond disconnection via a Grignard reaction or a similar nucleophilic addition to a carbonyl compound.

| Target Molecule | Retrosynthetic Step | Intermediate | Subsequent Disconnection | Precursors |

|---|---|---|---|---|

| This compound | FGI (Hydration) | 3-Methyldecan-2-ol | C2-C3 bond disconnection | Acetaldehyde and Heptylmagnesium bromide |

| 3-Methyldecan-3-ol | C3-C4 bond disconnection | 2-Butanone and Heptylmagnesium bromide |

This approach transforms the problem of alkene synthesis into the more straightforward synthesis of an alcohol, which can then be dehydrated to form the target alkene.

Strategic Bond Disconnections in Complex Target Molecules

In the context of more complex molecules, the principles of retrosynthesis guide the chemist to identify "strategic bonds" for disconnection. numberanalytics.comscripps.edulibretexts.org A strategic bond is one whose cleavage leads to a significant simplification of the molecular structure, often revealing symmetry, breaking down cyclic systems, or leading to readily available starting materials. numberanalytics.comlibretexts.orgscripps.edu

Key principles for strategic bond disconnections include:

Maximizing Simplification: The chosen disconnection should lead to the greatest possible reduction in molecular complexity. scitepress.orge3s-conferences.org

Symmetry: Disconnecting to create symmetrical or nearly symmetrical fragments can be highly efficient. scripps.edu

Ring Disconnections: For cyclic systems, disconnections that open a ring to a more easily synthesized acyclic precursor are often strategic. libretexts.org

Functional Group Compatibility: The chosen disconnection must lead to precursors whose functional groups are compatible with the proposed forward reaction.

The synthesis of complex natural products often involves these considerations. For example, in a polyketide chain containing a this compound moiety, the disconnection strategy would be influenced by the stereochemistry and the presence of other functional groups along the carbon chain. The choice between a Wittig-type disconnection or an FGI-based approach would depend on which route offers better control over stereochemistry and avoids interference from other reactive sites in the molecule.